4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid
Overview
Description
4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoic acid moiety linked to a naphthylamine group through a carbonyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 1-naphthylamine and 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) leads to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The naphthylamine group can be oxidized to form corresponding quinones under oxidative conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid involves:
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: A precursor in the synthesis of 4-[(naphthalen-1-ylcarbamoyl)amino]benzoic acid.
1-naphthylamine: Another precursor used in the synthesis.
Benzamide derivatives: Compounds with similar amide linkages but different aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a naphthylamine group and a benzoic acid moiety, which imparts distinct chemical and biological properties compared to other amide derivatives .
Properties
IUPAC Name |
4-(naphthalen-1-ylcarbamoylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(22)13-8-10-14(11-9-13)19-18(23)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,22)(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSHMYPVISDPSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217425 | |
Record name | 4-[[(1-Naphthalenylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824194 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
501008-88-4 | |
Record name | 4-[[(1-Naphthalenylamino)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501008-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(1-Naphthalenylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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